Potassium polysulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

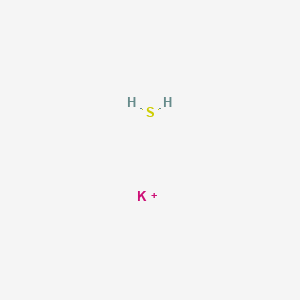

IUPAC Name |

potassium;sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2S/h;1H2/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLAPYLSUCOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37199-66-9 | |

| Record name | Potassium polysulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037199669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K2(Sx)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Theoretical Modeling of Potassium Polysulfide Structures

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of potassium polysulfide (K₂Sₓ) structures, crucial chemical entities in fields ranging from energy storage to organic synthesis. This document details the computational methodologies used to predict their geometries, the experimental protocols for their synthesis and validation, and presents key structural data in a comparative format.

Introduction to Potassium Polysulfides

Potassium polysulfides are inorganic compounds with the general formula K₂Sₓ, where 'x' denotes the number of sulfur atoms in the anionic chain (Sₓ²⁻). These species are notable for the catenation of sulfur atoms, forming unbranched chains. The length of this sulfur chain significantly influences the molecule's chemical and physical properties. Polysulfides are key intermediates in the operation of potassium-sulfur (K-S) batteries, a promising next-generation energy storage technology, due to their role in the redox cycle of the sulfur cathode.[1] Understanding their structures, stability, and interactions with other materials is paramount for optimizing battery performance and for their application in various chemical syntheses.

Theoretical Modeling of Polysulfide Anion Structures

Density Functional Theory (DFT) is the most prevalent computational method for modeling the structures of polysulfide anions.[1] It offers a balance between computational cost and accuracy, making it well-suited for predicting geometries, electronic properties, and relative energies of different polysulfide conformers.

A typical DFT workflow for modeling these structures is outlined below. The process begins with defining the initial atomic coordinates of the polysulfide anion. This structure then undergoes a geometry optimization to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true energy minimum.

Polysulfide anions with four or more sulfur atoms can exist as various conformational isomers. These isomers have the same chemical formula but differ in the spatial arrangement of their atoms. For example, the S₄²⁻ anion has been shown to have stable gauche and cis conformations. The potential energy surface of these species contains multiple local minima, leading to a variety of stable and metastable structures. The relative stability of these conformers can be influenced by their environment, such as the solvent or the crystal lattice.

Quantitative Structural Data from Theoretical Models

DFT calculations provide precise data on the geometric parameters of polysulfide anions. The tables below summarize key structural data for a range of polysulfide species, offering a basis for comparison.

Table 1: Calculated Geometries of Dianionic Polysulfides (Sₓ²⁻)

| Species | S-S Bond Length (Å) | S-S-S Bond Angle (°) | Dihedral Angle (°) | Point Group |

| S₂²⁻ | 2.12 | N/A | N/A | D∞h |

| S₃²⁻ | 2.06 | 103.5 | N/A | C₂v |

| S₄²⁻ (gauche) | 2.07 - 2.10 | 106 - 108 | 47 - 63 | C₂ |

| S₄²⁻ (cis) | 2.08 - 2.11 | 105 - 107 | ~0 | C₂v |

| S₅²⁻ (cis-cis) | 2.07 - 2.12 | 106 - 109 | ~0, ~0 | C₂v |

| S₅²⁻ (cis-gauche) | 2.06 - 2.13 | 105 - 110 | ~0, ~70 | C₁ |

| S₆²⁻ (all-trans) | 2.06 - 2.14 | 108 - 111 | ~180, ~180, ~180 | C₂h |

Note: Data compiled from DFT calculations. Ranges reflect variations between different conformers and computational methods.

Experimental Protocols

Theoretical models must be validated by experimental data. This section outlines common experimental procedures for the synthesis and characterization of potassium polysulfides.

The synthesis of potassium polysulfides typically involves the reaction of a potassium sulfur source with elemental sulfur. The stoichiometry of the reactants determines the average length of the resulting polysulfide chains.

Protocol 1: Synthesis of K₂S₂ and K₂S₃

This protocol is adapted from the synthesis of intermediates for probing electrochemical mechanisms.[2]

-

Materials : Potassium metal, elemental sulfur, and an anhydrous solvent such as dimethyl ether (DME). All operations should be conducted in an inert atmosphere (e.g., an argon-filled glovebox) due to the reactivity of potassium metal.

-

Procedure :

-

For K₂S₂, combine potassium metal and elemental sulfur in a 2:2 molar ratio in the solvent.

-

For K₂S₃, combine potassium metal and elemental sulfur in a 2:3 molar ratio in the solvent.

-

The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) until the potassium metal is fully consumed and the solution color indicates the formation of polysulfides.

-

-

Purification : The resulting solid polysulfide can be isolated by filtration and washed with the anhydrous solvent to remove any unreacted sulfur. The product should be dried under vacuum.

Protocol 2: General Synthesis of this compound Solutions (K₂Sₓ)

This method is suitable for preparing solutions of potassium polysulfides with varying chain lengths.[3]

-

Materials : Potassium hydroxide (B78521) (KOH) or potassium hydrosulfide (B80085) (KSH), elemental sulfur, and water or an organic solvent.

-

Procedure :

-

A solution of KOH or KSH is prepared.

-

Elemental sulfur is added to the solution in the desired molar ratio. The reaction to form this compound from KOH and sulfur is exothermic.

-

The mixture is stirred at an elevated temperature (e.g., 80-100 °C) until all the sulfur has dissolved.[3] The reaction temperature and time will influence the final distribution of polysulfide species.

-

-

Product : The result is typically a solution of potassium polysulfides. The specific composition (i.e., the distribution of 'x' in K₂Sₓ) will depend on the initial stoichiometry and reaction conditions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying the specific polysulfide species present in a sample. Different S-S and S-S-S vibrational modes in the polysulfide chains correspond to distinct peaks in the Raman spectrum.

-

Sample Preparation : Solid samples can be analyzed directly. Liquid samples or solutions are typically placed in a cuvette. For air-sensitive samples, measurements should be performed in a sealed container.

-

Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis : The resulting spectrum is a plot of Raman intensity versus Raman shift (in cm⁻¹). Peaks are assigned to specific vibrational modes of different polysulfide anions (e.g., S₄²⁻, S₆²⁻) by comparison with reference spectra from the literature or theoretical calculations.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to characterize polysulfide solutions. The electronic transitions within the polysulfide anions give rise to characteristic absorption peaks.

-

Sample Preparation : A dilute solution of the this compound is prepared in a suitable solvent (e.g., DME).

-

Instrumentation : A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).

-

Data Analysis : The resulting spectrum shows absorbance as a function of wavelength. The position and intensity of the absorption peaks can help identify the polysulfide species present in the solution.

Polysulfide Equilibrium

In solution, various polysulfide species often exist in a dynamic equilibrium. Shorter-chain and longer-chain polysulfides can interconvert, and their relative concentrations are influenced by factors such as the overall sulfur concentration, temperature, and the nature of the solvent.

This complex equilibrium is a critical aspect of the chemistry of potassium-sulfur batteries, as the distribution of polysulfide chain lengths directly impacts the cell's voltage profile and capacity. Theoretical models that can accurately predict this equilibrium are essential for the rational design of improved battery electrolytes and host materials.

References

Computational Insights into Potassium Polysulfide Redox Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies of potassium polysulfide (KPS) redox potentials, a critical aspect in the development of next-generation energy storage systems, particularly potassium-sulfur (K-S) batteries. For researchers in drug development, the methodologies described for calculating redox potentials and reaction pathways of sulfur-containing compounds can offer valuable insights into understanding the behavior of sulfur-containing drugs and biomolecules. This document summarizes key quantitative data from recent literature, details the computational protocols used to obtain this data, and visualizes the fundamental reaction pathways.

Introduction to this compound Redox Chemistry

The electrochemical behavior of K-S batteries is governed by the reversible conversion of elemental sulfur (S₈) to potassium sulfide (B99878) (K₂S) through a series of intermediate potassium polysulfides (K₂Sₓ, where 2 ≤ x < 8). Each conversion step is characterized by a specific redox potential, which collectively determines the overall voltage profile, capacity, and efficiency of the battery. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the thermodynamics and kinetics of these complex redox reactions at the atomic level. Understanding these redox potentials is crucial for addressing key challenges in K-S battery technology, such as the polysulfide shuttle effect and sluggish reaction kinetics.

Data Presentation: Calculated Thermochemistry of this compound Reactions

The following table summarizes key thermodynamic data for this compound reactions as determined by computational studies. This data is essential for understanding the stability and conversion pathways of different polysulfide species.

| Reaction/Process | Substrate/Catalyst | Calculated Value | Units | Computational Method | Source |

| Binding Energy | |||||

| K₂S₄ Binding Energy | W₂C (102) | -3.01 | eV | DFT | [1] |

| Migration Energy Barrier | |||||

| K₂S₂ Migration | Nitrogen-doped Carbon (NC) | 0.99 | eV | DFT | [1] |

| K₂S₂ Migration | Tungsten Single Atom on NC (WSA@NC) | 0.74 | eV | DFT | [1] |

| K₂S₂ Migration | W₂C (102) | 1.30 | eV | DFT | [1] |

| Decomposition Energy Barrier | |||||

| K₂S Decomposition | Nitrogen-doped Carbon (NC) | 0.97 | eV | DFT | [1] |

| K₂S Decomposition | W₂C on NC (W₂C@NC) | 0.49 | eV | DFT | [1] |

| K₂S Decomposition | WSA and W₂C on NC (WSA-W₂C@NC) | 0.32 | eV | DFT | [1] |

Note: A comprehensive set of calculated redox potentials for the entire K₂Sₓ series was not consistently available in the reviewed literature. The table above presents available binding and activation energies which are critical for understanding the redox kinetics.

Computational Protocols

The accurate calculation of polysulfide redox potentials and reaction energetics relies on sophisticated computational methodologies. The following protocols are representative of the approaches found in the literature for studying potassium and analogous lithium polysulfide systems.

Density Functional Theory (DFT) Calculations

DFT is the most common method for investigating the electronic structure and energetics of polysulfide species.

-

Software: The Vienna Ab initio Simulation Package (VASP) is frequently used for periodic solid-state calculations, particularly for studying the interaction of polysulfides with catalyst or electrode surfaces. Gaussian is another popular choice for molecular calculations in the gas phase or with implicit solvent models.

-

Functionals: The choice of exchange-correlation functional is critical for accuracy. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely employed for solid-state calculations. For molecular systems, hybrid functionals such as B3LYP are common.

-

Basis Sets: For molecular calculations, Pople-style basis sets like 6-31+G(d) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are often used to provide a good balance between accuracy and computational cost. For solid-state calculations, projector augmented wave (PAW) potentials are typically used.

-

Van der Waals Corrections: To accurately model the non-covalent interactions, which are significant in polysulfide systems, empirical van der Waals corrections, such as the DFT-D3 method of Grimme, are often included.

Calculation of Gibbs Free Energy

The redox potential (E) is directly related to the change in Gibbs free energy (ΔG) of the redox reaction via the Nernst equation: E = -ΔG / (nF), where n is the number of electrons transferred and F is the Faraday constant. The Gibbs free energy is calculated as:

G = E_DFT + ZPE - TS

where:

-

E_DFT is the electronic energy obtained from the DFT calculation.

-

ZPE is the zero-point vibrational energy.

-

T is the temperature.

-

S is the entropy.

The ZPE and S terms are typically calculated from the vibrational frequencies obtained from a frequency calculation on the optimized geometry.

Solvation Models

The solvent environment significantly influences the stability and redox potentials of polysulfide species.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are widely used to approximate the effect of the solvent by treating it as a continuous dielectric medium. These models are computationally efficient and can provide a good first approximation of solvation effects.

-

Explicit Solvation Models: For a more accurate description, particularly for systems with strong solute-solvent interactions, explicit solvent molecules are included in the DFT calculation. This approach is more computationally demanding but can capture specific hydrogen bonding and other direct interactions.

Transition State Search

To determine the energy barriers for reactions such as polysulfide migration or decomposition, transition state (TS) search algorithms are employed. The Climbing Image Nudged Elastic Band (CI-NEB) method is a robust technique for finding the minimum energy path and the corresponding transition state between a given initial and final state of a reaction.

Visualization of Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate important concepts in the computational study of this compound redox chemistry.

References

An In-depth Technical Guide to the Potassium Polysulfide Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potassium polysulfide (K₂Sₓ) phase diagram, a critical tool for understanding the behavior of this compound system under various conditions. The information presented herein is essential for researchers in materials science, particularly those involved in the development of next-generation energy storage systems like potassium-sulfur (K-S) batteries, as well as for professionals in drug development exploring sulfur-containing compounds.

The Potassium-Sulfur (K-S) Binary Phase Diagram

The equilibrium relationship between potassium and sulfur as a function of temperature and composition is represented by the K-S binary phase diagram. This diagram is fundamental to predicting which this compound species are stable at a given temperature and overall composition.

A key feature of the K-S system is the formation of several stable stoichiometric compounds, including K₂S, K₂S₂, K₂S₃, K₂S₄, K₂S₅, and K₂S₆.[1] The phase diagram illustrates the melting points of these compounds and the eutectic and peritectic reactions that occur between them.

Data Presentation: Key Thermal Transitions in the K-S System

| Phase/Reaction | Composition (mol% S) | Temperature (°C) | Reaction Type |

| Melting Point of K | 0 | 63.5 | Melting |

| Eutectic (L ↔ K + K₂S) | ~1.5 | ~60 | Eutectic |

| Melting Point of K₂S | 33.3 | 948 | Melting |

| Peritectic (L + K₂S₅ ↔ K₂S₄) | ~68 | ~275 | Peritectic |

| Melting Point of K₂S₅ | 71.4 | ~211 | Melting |

| Eutectic (L ↔ K₂S₅ + K₂S₆) | ~78 | ~145 | Eutectic |

| Melting Point of K₂S₆ | 85.7 | ~195 | Melting |

| Eutectic (L ↔ K₂S₆ + S) | ~90 | ~105 | Eutectic |

| Melting Point of S | 100 | 115.2 | Melting |

Note: The values presented in this table are approximate and have been collated from various sources. Precise values can vary depending on experimental conditions.

Experimental Determination of the K-S Phase Diagram

The determination of the K-S phase diagram relies on a combination of experimental techniques designed to identify phase transitions at various temperatures and compositions.

Synthesis of Potassium Polysulfides

A prerequisite for phase diagram determination is the synthesis of high-purity this compound compounds of varying stoichiometries. A common laboratory-scale synthesis involves the direct reaction of potassium metal and elemental sulfur in liquid ammonia (B1221849). This method allows for precise control over the stoichiometry.

Experimental Protocol: Synthesis of K₂Sₓ in Liquid Ammonia

-

Apparatus Setup: A three-neck flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a stirring mechanism is assembled under an inert atmosphere (e.g., argon or nitrogen).

-

Reactant Addition: A known mass of high-purity potassium metal is added to the flask.

-

Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask by cooling with the dry ice/acetone bath, dissolving the potassium to form a characteristic blue solution.

-

Sulfur Addition: A stoichiometric amount of elemental sulfur is slowly added to the stirred solution. The reaction is monitored by the disappearance of the blue color.

-

Ammonia Evaporation: Once the reaction is complete, the liquid ammonia is allowed to evaporate slowly, leaving behind the solid this compound product.

-

Product Handling: The resulting this compound is highly reactive and hygroscopic and must be handled under strictly inert and anhydrous conditions.

Thermal Analysis Techniques

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to identify the temperatures of phase transitions such as melting, eutectic, and peritectic events.

Experimental Protocol: Differential Thermal Analysis (DTA) of K-S Samples

-

Sample Preparation: A small amount (typically 5-20 mg) of the synthesized this compound of a specific K:S ratio is hermetically sealed in a sample pan suitable for high-temperature analysis (e.g., alumina, quartz, or a noble metal like gold to prevent reaction). An inert reference material (e.g., alumina) is placed in an identical pan. The sealing process must be conducted in an inert atmosphere glovebox to prevent reaction with air or moisture.

-

Instrument Setup: The sample and reference pans are placed in the DTA instrument's furnace. The furnace is then sealed and purged with an inert gas (e.g., argon).

-

Heating and Cooling Program: A controlled temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the highest expected transition, followed by a controlled cooling ramp at the same rate.

-

Data Acquisition: The DTA instrument measures the temperature difference (ΔT) between the sample and the reference as a function of the sample temperature.

-

Data Analysis: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks in the DTA curve. The onset temperature of these peaks corresponds to the transition temperature. By performing this analysis for a range of compositions, the phase diagram can be constructed.

Structural Analysis

X-ray Diffraction (XRD) is employed to identify the crystal structures of the solid phases present at different compositions and temperatures. High-temperature XRD allows for in-situ analysis of phase transformations.

Influence of Different Conditions on the Phase Diagram

The this compound phase diagram can be significantly influenced by external conditions such as pressure and the presence of a solvent.

Effect of Pressure

High pressure can alter the stable phases and transition temperatures in the K-S system. Theoretical studies and high-pressure experiments on related alkali metal systems suggest that increased pressure generally favors the formation of more dense and complex crystal structures. For the K-S system, the application of high pressure is expected to shift the phase boundaries and potentially lead to the formation of novel this compound stoichiometries not observed at ambient pressure. However, detailed experimental data on the high-pressure phase diagram of the K-S system is currently limited in the public domain.

Effect of Solvents

In applications such as K-S batteries, potassium polysulfides are dissolved in a solvent, which introduces a new component to the system and thus alters the phase equilibria. The solubility of different this compound species varies significantly with the solvent.

Solubility of Potassium Polysulfides in Different Solvents

| Polysulfide | Solvent | Temperature (°C) | Solubility (M) |

| K₂S | TEGDME | 25 | < 0.1 |

| K₂S | Acetamide/ε-caprolactam (eutectic) | 75 | 1.43 |

| K₂S₂ | TEGDME | 75 | Low |

| K₂S₂ | Acetamide/ε-caprolactam (eutectic) | 75 | > 1.0 |

| K₂S₃ | Acetamide/ε-caprolactam (eutectic) | 75 | > 1.0 |

TEGDME: Tetraethylene glycol dimethyl ether

The presence of a solvent can lead to the formation of solvated ions and liquid-liquid phase separation (immiscibility) in certain composition and temperature ranges. The phase diagram in a solvent system becomes a ternary (or higher) diagram, which is significantly more complex than the binary K-S diagram. For instance, in ether-based electrolytes commonly used in batteries, the dissolution of potassium polysulfides leads to a complex equilibrium between various polysulfide anions (Sₓ²⁻).

Visualizations

Experimental Workflow for DTA

Caption: Workflow for determining phase transitions using DTA.

Logical Relationship of Polysulfide Species in Solution

Caption: Equilibrium between polysulfide species in solution.

References

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Potassium Polysulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of potassium polysulfides (K₂Sₓ). As a critical component in emerging energy storage technologies, particularly potassium-sulfur (K-S) batteries, a thorough understanding of their behavior is paramount for the advancement of next-generation electrochemical systems. This document details their redox characteristics, solubility, transport properties, and the experimental methodologies used for their characterization.

Redox Reactions and Potentials

The electrochemical behavior of potassium polysulfides is characterized by a series of redox reactions involving the reversible conversion between different polysulfide species of varying chain lengths. In the context of a K-S battery, during discharge, elemental sulfur is reduced to higher-order polysulfides (e.g., K₂S₈, K₂S₆, K₂S₄), which are subsequently reduced to lower-order polysulfides (e.g., K₂S₂, K₂S). The reverse process occurs during charging.

The redox potentials for these transitions are crucial for determining the operating voltage of an electrochemical cell. While precise values can vary with the electrolyte composition and temperature, representative redox peaks are observed in cyclic voltammetry studies.

Table 1: Redox Potentials of Potassium Polysulfide Species

| Redox Transition | Approximate Potential (V vs. K/K⁺) | Description |

| S₈ ↔ K₂Sₓ (x > 4) | ~2.3 - 2.5 V | Initial reduction of elemental sulfur to long-chain polysulfides. |

| K₂Sₓ (x > 4) ↔ K₂S₄ | ~2.1 V | Reduction of long-chain polysulfides to medium-chain polysulfides. |

| K₂S₄ ↔ K₂S₂/K₂S | ~1.7 - 1.8 V | Reduction of medium-chain polysulfides to solid short-chain sulfides. |

Solubility and Electrolyte Interactions

The solubility of potassium polysulfides in the electrolyte is a critical factor influencing the reaction kinetics and overall performance of K-S batteries. The "shuttle effect," where dissolved polysulfides migrate to the anode and react, leading to capacity fade, is a significant challenge. The choice of solvent and salt concentration can dramatically alter polysulfide solubility.

Table 2: Solubility of this compound Species in Various Electrolytes

| Polysulfide Species | Electrolyte Solvent | Temperature (°C) | Reported Solubility (M) |

| K₂S | Tetraethylene glycol dimethyl ether (TEGDME) | 25 | < 0.1[1][2] |

| K₂S | Acetamide/ε-caprolactam (CPL) eutectic | 75 | 1.43[1] |

| K₂S₂ | Acetamide/ε-caprolactam (CPL) eutectic | 75 | 1.50[1] |

| K₂S₄ | Acetamide/ε-caprolactam (CPL) eutectic | 25 | Soluble (1.2 M [S] tested)[1] |

| K₂S₈ | Acetamide/ε-caprolactam (CPL) eutectic | 25 | Soluble (1.2 M [S] tested)[1] |

Transport Properties: Conductivity, Viscosity, and Diffusion

The transport properties of the electrolyte, including ionic conductivity, viscosity, and the diffusion coefficients of polysulfide species, are critical for achieving high rate capabilities in electrochemical energy storage systems.

Table 3: Transport Properties of this compound Electrolytes

| Property | Electrolyte System | Value | Conditions |

| Ionic Conductivity | 0.3K₂S-0.6P₂S₅-0.1KOTf (glassy solid electrolyte) | 1.06 x 10⁻⁷ S cm⁻¹ | Room Temperature[3] |

| Diffusion Coefficient | K₂S₂/K₂S in TEGDME | ~8 x 10⁻¹⁶ cm² s⁻¹ | End of discharge |

| Diffusion Coefficient | Polysulfides in CPL/acetamide | ~3 x 10⁻⁷ cm² s⁻¹ | Liquid phase |

| Diffusion Coefficient | 1.0 M KFSI in TEG | 3.2 x 10⁻⁹ m² s⁻¹ | Not specified |

Experimental Protocols for Electrochemical Characterization

Preparation of this compound Solutions

A common method for preparing this compound solutions for electrochemical testing involves the direct reaction of stoichiometric amounts of potassium sulfide (B99878) (K₂S) and elemental sulfur (S₈) in a suitable electrolyte.

Protocol:

-

In an argon-filled glovebox, add a calculated amount of K₂S and S₈ powders to the desired electrolyte solvent (e.g., TEGDME). The molar ratio of K₂S to S will determine the average chain length of the resulting polysulfide (e.g., a 1:5 molar ratio of K₂S to S will nominally yield K₂S₆).

-

Add the desired concentration of a potassium salt (e.g., potassium bis(trifluoromethanesulfonyl)imide - KTFSI) to the solution to ensure sufficient ionic conductivity.

-

Stir the mixture vigorously at a slightly elevated temperature (e.g., 60 °C) for an extended period (e.g., 24 hours) to ensure complete dissolution and reaction.

-

The resulting solution, which is typically dark reddish-brown, is the this compound catholyte.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to probe the redox behavior of potassium polysulfides.

Protocol:

-

Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.

-

Use a suitable working electrode (e.g., glassy carbon or platinum), a potassium metal counter electrode, and a potassium metal reference electrode.

-

Fill the cell with the prepared this compound electrolyte.

-

Connect the cell to a potentiostat.

-

Set the potential window to encompass the expected redox reactions of the polysulfides (e.g., from 1.5 V to 3.0 V vs. K/K⁺).

-

Set a scan rate (e.g., 0.1 mV/s to 100 mV/s). Lower scan rates allow for better resolution of thermodynamic potentials, while higher scan rates can provide information on reaction kinetics.

-

Run the cyclic voltammetry experiment for a desired number of cycles to observe the evolution of the redox peaks.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the kinetics of charge transfer and mass transport processes within the electrochemical cell.

Protocol:

-

Assemble a two-electrode or three-electrode cell as described for CV. For symmetric cells, two identical electrodes (e.g., carbon-coated separators) are used with the polysulfide electrolyte.

-

Connect the cell to a potentiostat with an impedance analysis module.

-

Set the DC potential to the open-circuit voltage (OCV) of the cell or a specific potential of interest corresponding to a particular state of charge.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV).

-

Set the frequency range for the measurement. A wide range is typically used to capture different processes, for example, from 1 MHz down to 10 mHz.

-

Perform the impedance measurement and analyze the resulting Nyquist or Bode plots to model the different resistance and capacitance components of the cell.

Chronoamperometry

Chronoamperometry is used to study the kinetics of electrochemical reactions by applying a potential step and measuring the resulting current as a function of time.

Protocol:

-

Set up the electrochemical cell as for CV.

-

Connect the cell to a potentiostat.

-

Set the initial potential to a value where no faradaic reaction occurs.

-

Apply a potential step to a value where a specific redox reaction of the polysulfides is initiated (e.g., reduction or oxidation).

-

Record the current decay over time. The shape of the current-time transient can provide information about the reaction mechanism (e.g., diffusion-controlled vs. nucleation and growth).

Visualizing Electrochemical Pathways and Workflows

Potassium-Sulfur Battery Charge-Discharge Mechanism

The following diagram illustrates the stepwise conversion of sulfur species during the discharge and charge processes in a typical K-S battery.

References

A Technical Guide to the Discovery and Historical Synthesis of Potassium Polysulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for potassium polysulfides (K₂Sₓ). It details the progression from early, less defined preparations to more controlled and characterized syntheses, offering insights into the chemical foundations that underpin contemporary applications of these versatile compounds.

Early History and Discovery: "Liver of Sulfur"

The history of potassium polysulfides is intertwined with the alchemical preparation known as "liver of sulfur" (Hepar sulfuris). This substance, a brownish-red solid, was known for centuries and was prepared by heating potassium carbonate with sulfur. The name "liver of sulfur" derives from its liver-like color. While the exact composition was not understood at the time, it is now known to be a mixture of potassium polysulfides (primarily K₂S₃, K₂S₄, and K₂S₅) and potassium thiosulfate.

Early documented preparations can be traced back to the 18th century, with chemists like Andreas Sigismund Marggraf providing descriptions of its synthesis. However, it was the pioneering work of chemists like Carl Wilhelm Scheele and Jöns Jacob Berzelius in the late 18th and early 19th centuries that began to lay the groundwork for understanding the chemical nature of this mixture. Their investigations into the reactions of alkali metals with sulfur were crucial in moving from alchemical recipes to chemical synthesis.

Key Synthetic Methodologies

The synthesis of potassium polysulfides has evolved from simple fusion methods to more controlled solution-phase reactions. Below are detailed protocols for key historical and modern laboratory-scale syntheses.

2.1. The Fusion Method (Traditional "Liver of Sulfur" Preparation)

This method involves the direct reaction of an alkali carbonate with sulfur at high temperatures. It is a straightforward but less controlled method, resulting in a mixture of polysulfides and other sulfur-containing compounds.

Experimental Protocol:

-

Reagents: Anhydrous potassium carbonate (K₂CO₃) and elemental sulfur (S).

-

Procedure:

-

Thoroughly mix finely powdered potassium carbonate and sulfur in a 2:3 molar ratio.

-

Place the mixture in a ceramic crucible.

-

Heat the crucible gently at first, then increase the temperature to induce fusion of the mixture. The reaction is typically carried out at temperatures ranging from 250 to 400 °C.

-

The mixture will darken and eventually form a dark reddish-brown mass.

-

Once the reaction is complete (evolution of carbon dioxide ceases), the crucible is allowed to cool in a desiccator to prevent absorption of moisture.

-

The resulting solid is the "liver of sulfur," a mixture of potassium polysulfides and potassium thiosulfate.

-

2.2. Synthesis from Potassium Sulfide (B99878) and Sulfur in Aqueous Solution

A more controlled method involves the reaction of potassium sulfide (K₂S) with a stoichiometric amount of sulfur in an aqueous solution. This allows for the targeted synthesis of specific polysulfides, although an equilibrium mixture is often obtained.

Experimental Protocol:

-

Reagents: Potassium sulfide (K₂S), elemental sulfur (S), and deoxygenated water.

-

Procedure:

-

Dissolve a known quantity of potassium sulfide in deoxygenated water in a flask equipped with a stirrer.

-

Add the desired stoichiometric amount of elemental sulfur powder to the solution. For the synthesis of K₂Sₓ, (x-1) moles of sulfur are added per mole of K₂S.

-

The mixture is stirred at room temperature or with gentle heating (e.g., 50-60 °C) until all the sulfur has dissolved. The dissolution of sulfur is indicated by a change in color of the solution, typically to a deep yellow, orange, or red, depending on the polysulfide chain length.

-

The resulting solution contains the desired potassium polysulfide. The solid can be obtained by careful evaporation of the solvent under reduced pressure.

-

2.3. Synthesis from Potassium Hydroxide (B78521) and Sulfur

This method is a common laboratory preparation that avoids the need to handle the highly hygroscopic and reactive potassium sulfide.

Experimental Protocol:

-

Reagents: Potassium hydroxide (KOH), elemental sulfur (S), and water.

-

Procedure:

-

Dissolve a specific amount of potassium hydroxide in water to create a concentrated solution.

-

Add a stoichiometric excess of sulfur powder to the KOH solution. The reaction proceeds according to the following general equation: 6 KOH + (2x+2) S → 2 K₂Sₓ + K₂S₂O₃ + 3 H₂O.

-

The mixture is heated and stirred, often near the boiling point of the solution, until the reaction is complete.

-

The resulting solution contains a mixture of potassium polysulfides and potassium thiosulfate.

-

Quantitative Data from Synthesis

The yield and composition of potassium polysulfides are highly dependent on the synthetic method and reaction conditions.

| Synthesis Method | Reactants | Typical Products | Reported Yields | Key Characteristics |

| Fusion Method | K₂CO₃, S | Mixture of K₂Sₓ (x=3-5), K₂S₂O₃ | Variable, often not reported as a single product | Results in a solid mixture ("liver of sulfur"); composition is difficult to control. |

| Aqueous Reaction of K₂S and S | K₂S, S, H₂O | K₂Sₓ solution (x depends on stoichiometry) | High, often approaching quantitative in solution | Allows for better control over the average polysulfide chain length in solution. |

| Reaction of KOH and S | KOH, S, H₂O | Mixture of K₂Sₓ and K₂S₂O₃ in solution | Not applicable for a single product | A convenient method that avoids the use of K₂S; product is a mixture. |

| Anhydrous Liquid Ammonia Reaction | K, S, liquid NH₃ | Crystalline K₂Sₓ (e.g., K₂S₄, K₂S₆) | High | Yields well-defined, crystalline polysulfides; requires specialized equipment. |

Logical Relationships and Workflows

Diagram of General Polysulfide Synthesis from K₂S

Caption: Workflow for the synthesis of this compound from potassium sulfide and sulfur.

Diagram of Equilibrium in Polysulfide Solutions

Caption: Equilibrium between different this compound species in an aqueous solution.

This guide provides a foundational understanding of the historical and practical aspects of this compound synthesis. For drug development professionals, a thorough understanding of these synthetic roots is crucial for controlling the purity and composition of polysulfides used in therapeutic applications, where specific chain lengths may exhibit distinct biological activities. Further research into modern, highly controlled synthetic methods is recommended for specific applications requiring high-purity, single-species polysulfides.

An In-depth Technical Guide to Potassium Polysulfide Speciation in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the speciation of potassium polysulfides (K₂Sₙ) in various organic solvents, a topic of increasing importance in fields ranging from energy storage to chemical synthesis and drug development. Due to the limited availability of direct research on potassium polysulfide speciation, this guide leverages analogous findings from well-studied lithium and sodium polysulfide systems to provide a thorough understanding of the principles governing the equilibrium, disproportionation, and characterization of these complex sulfur compounds. The guide details experimental protocols for spectroscopic and electrochemical analysis and presents available quantitative data in a structured format to facilitate comparison and further research.

Introduction

Potassium polysulfides are inorganic compounds with the general formula K₂Sₙ, where 'n' can range from 2 to 8. These compounds are characterized by chains of sulfur atoms and are highly soluble in polar organic solvents, forming a complex equilibrium of different polysulfide species. The distribution of these species, or speciation, is critically dependent on the solvent, temperature, and concentration. Understanding and controlling this speciation is vital for applications such as potassium-sulfur (K-S) batteries, where the solubility and shuttling of polysulfides significantly impact battery performance. In organic synthesis, specific polysulfide species can act as selective sulfur transfer reagents.

This guide aims to provide researchers with a detailed understanding of the factors influencing this compound speciation and the analytical techniques used for its characterization.

Polysulfide Speciation and Equilibrium in Organic Solvents

The dissolution of a this compound salt, such as K₂S₆, in an organic solvent does not result in a simple solution of that single species. Instead, a dynamic equilibrium is established involving various polysulfide chain lengths through disproportionation and comproportionation reactions.

A simplified representation of this equilibrium is:

2 Sₙ²⁻ ⇌ Sₙ₋₁²⁻ + Sₙ₊₁²⁻

The position of this equilibrium is strongly influenced by the properties of the organic solvent.

Influence of Solvent Properties

The speciation of potassium polysulfides is governed by the solvent's ability to solvate the potassium cation (K⁺) and the polysulfide anions (Sₙ²⁻). Key solvent properties influencing this equilibrium include:

-

Donor Number (DN): A measure of the solvent's ability to donate an electron pair to a Lewis acid. Solvents with high donor numbers, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), strongly solvate the K⁺ cation, which can favor the formation of longer-chain polysulfides.

-

Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Solvents with high dielectric constants can better stabilize the charged polysulfide anions.

-

Solvent Viscosity: Affects the diffusion and reaction rates of the polysulfide species.

Ethers, such as 1,2-dimethoxyethane (B42094) (DME) and tetraethylene glycol dimethyl ether (TEGDME), are commonly used solvents in polysulfide research due to their good solvating power for alkali metal cations and their electrochemical stability.

Below is a diagram illustrating the general influence of solvent properties on polysulfide speciation.

Caption: Solvent properties and their effect on polysulfide chain length.

Quantitative Data on this compound Speciation

Direct quantitative data on the speciation of potassium polysulfides in various organic solvents is scarce in the literature. However, studies on analogous sodium polysulfide systems in solvents like tetraethylene glycol dimethyl ether (TEGDME) provide valuable insights. The following table summarizes typical polysulfide species identified in such systems, which are expected to be similar for potassium polysulfides.

| Polysulfide Species | Typical Solvent System | Analytical Technique | Reference |

| S₈²⁻, S₆²⁻, S₄²⁻, S₃²⁻, S₂²⁻, S²⁻ | 1 M NaCF₃SO₃ in TEGDME | Raman Spectroscopy, UV-Vis Spectroscopy | [1] |

| K₂S₆, K₂S₄, K₂S₃ | DME-based electrolyte | in-situ XRD, CV | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound speciation.

Preparation of this compound Solutions

Standard solutions of potassium polysulfides are essential for quantitative analysis.

Objective: To prepare a stock solution of a specific this compound, for example, K₂S₆.

Materials:

-

Potassium sulfide (B99878) (K₂S)

-

Elemental sulfur (S₈)

-

Anhydrous organic solvent (e.g., DME, TEGDME)

-

Inert atmosphere glovebox

-

Magnetic stirrer and stir bar

-

Volumetric flasks

Procedure:

-

Inside an inert atmosphere glovebox, weigh the stoichiometric amounts of K₂S and S₈ required to form the desired polysulfide. For K₂S₆, the molar ratio of K₂S to S is 1:5.

-

Transfer the weighed solids to a volumetric flask.

-

Add the anhydrous organic solvent to the flask, approximately half of the final volume.

-

Stir the mixture on a magnetic stirrer until all solids are dissolved. This may take several hours. The solution will develop a characteristic color (typically reddish-brown for longer polysulfides).

-

Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Stopper the flask and mix thoroughly.

-

Store the solution in the inert atmosphere to prevent degradation.

References

Quantum Chemistry Calculations of Potassium Polysulfide Clusters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemistry calculations to the study of potassium polysulfide (K₂Sₙ) clusters. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties, reactivity, and potential applications of these compounds. This document outlines the theoretical background, computational methodologies, and key findings from computational studies, with a focus on data presentation, experimental protocols, and visual representations of workflows and relationships.

Introduction to Potassium Polysulfides

Potassium polysulfides are inorganic compounds with the general formula K₂Sₙ, where 'n' can range from 2 to 6. These compounds are characterized by chains of sulfur atoms and are of significant interest in various fields, including energy storage, particularly in potassium-sulfur (K-S) batteries, and as reagents in organic and inorganic synthesis.[1] The electronic structure and geometry of these clusters are crucial in determining their chemical behavior, including their redox properties, stability, and interaction with other molecules.

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate details of these systems at the atomic level. These computational methods allow for the prediction of various properties, including molecular geometries, binding energies, and vibrational frequencies, which can be challenging to determine experimentally.

Computational Methodologies

The theoretical investigation of this compound clusters typically involves a series of computational steps designed to find the most stable structures and to calculate their properties accurately.

Geometric Optimization

The first step in the computational study of K₂Sₙ clusters is to determine their most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the system is minimized with respect to the positions of its constituent atoms.

Protocol for Geometry Optimization:

-

Initial Structure: An initial guess for the geometry of the K₂Sₙ cluster is generated. This can be based on known crystal structures, chemical intuition, or by building the molecule in a molecular editor.

-

Choice of Method: A suitable quantum chemical method is chosen. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The selection of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining reliable results.

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to find the minimum energy structure.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to characterize the K₂Sₙ cluster.

-

Binding Energy: The binding energy provides a measure of the stability of the cluster. It is typically calculated as the difference between the total energy of the optimized cluster and the sum of the energies of its individual constituent atoms or fragments.

-

Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes. Firstly, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Secondly, the calculated vibrational spectra can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

-

Electronic Properties: Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic behavior of the clusters.

The following diagram illustrates a typical workflow for the quantum chemical calculation of this compound cluster properties.

Quantitative Data on this compound Clusters

The following tables summarize available quantitative data for this compound clusters. It is important to note that comprehensive and consistent sets of calculated data for the entire K₂Sₙ series are scarce in the literature. Therefore, the data presented here is a combination of experimental crystallographic data and representative computational results where available.

Table 1: Structural Parameters of this compound Clusters

This table presents key bond lengths and angles for various this compound species. Experimental data is provided for K₂S₃ from X-ray crystallography, offering a benchmark for computational results.

| Cluster | S-S Bond Length (Å) | K-S Bond Length (Å) | S-S-S Bond Angle (°) | Data Source |

| K₂S₂ | Data not available | Data not available | N/A | - |

| K₂S₃ | 2.074 | 2.999 - 3.429 | 108.5 | Experimental (X-ray)[2] |

| K₂S₄ | Data not available | Data not available | Data not available | - |

| K₂S₅ | Data not available | Data not available | Data not available | - |

| K₂S₆ | Data not available | Data not available | Data not available | - |

Note: The K-S interactions are often ionic and can have a range of distances depending on the coordination environment.

Table 2: Energetic and Vibrational Properties of this compound Clusters

This table is intended to summarize the binding energies and key vibrational frequencies of K₂Sₙ clusters. Due to the limited availability of published computational data for this specific series, this table serves as a template for future research. The binding energy of polysulfides to various substrates is a critical parameter in battery research. For instance, in lithium-sulfur systems, the binding energy of Li₂S₆ to different metal oxides has been calculated to be in the range of 4.0–7.4 eV, indicating strong interactions that are crucial for battery performance.[3] Similar studies on potassium polysulfides are essential for the development of K-S batteries.

| Cluster | Binding Energy (eV) | Key S-S Stretching Frequencies (cm⁻¹) | Computational Method |

| K₂S₂ | Data not available | Data not available | - |

| K₂S₃ | Data not available | Data not available | - |

| K₂S₄ | Data not available | Data not available | - |

| K₂S₅ | Data not available | Data not available | - |

| K₂S₆ | Data not available | Data not available | - |

Experimental Protocols for Synthesis

The synthesis of specific this compound species is a prerequisite for their experimental characterization and for validating computational models.

Synthesis of K₂S₂ and K₂S₃

Procedure: The synthesis of K₂S₂ and K₂S₃ can be achieved through the reaction of stoichiometric amounts of potassium and sulfur in liquid ammonia (B1221849).[4] This method is advantageous as it allows for the formation of the desired polysulfide at temperatures below their melting points.[5]

-

Potassium metal and elemental sulfur are dissolved in anhydrous liquid ammonia in a reaction vessel.

-

The reaction is allowed to proceed under controlled temperature conditions.

-

The ammonia solvent is then evaporated, yielding the solid this compound product.

-

The resulting product should be handled under an inert atmosphere to prevent reaction with air and moisture.[4]

Synthesis of K₂S₆

Procedure: A high-purity synthesis of K₂S₆ can also be performed in liquid ammonia.[3][5][6]

-

Potassium metal is dissolved in liquid ammonia to form a characteristic blue solution.

-

A stoichiometric amount of elemental sulfur is then added to the solution.

-

The reaction mixture is stirred until the reaction is complete, which is often indicated by a color change.

-

The solvent is removed by evaporation, and the resulting K₂S₆ powder is collected.

The following diagram illustrates the general relationship between different this compound species in the context of K-S battery electrochemistry, which involves the stepwise reduction of sulfur.

Conclusion and Future Outlook

Quantum chemistry calculations provide invaluable insights into the fundamental properties of this compound clusters. While there is a wealth of computational studies on the analogous lithium polysulfide systems, driven by the interest in Li-S batteries, the computational literature specifically focused on K₂Sₙ clusters is less extensive. This guide has outlined the standard computational protocols and has presented the available quantitative data, highlighting the areas where further research is needed.

For researchers in materials science and drug development, the ability to computationally screen and predict the properties of these clusters can accelerate discovery. Future computational work should focus on building a comprehensive and consistent database of the structural, energetic, and spectroscopic properties of the full range of K₂Sₙ clusters. Such a database would be a critical resource for the rational design of new materials for energy storage and for understanding the role of polysulfides in various chemical and biological processes.

References

- 1. mdpi.com [mdpi.com]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. The Polysulfide‐Cathode Binding Energy Landscape for Lithium Sulfide Growth in Lithium‐Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the “Cluster‐In‐Solvent” Approach for Computational Spectroscopy: The Vibrational Circular Dichroism as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. Optimizing potassium polysulfides for high performance potassium-sulfur batteries [ideas.repec.org]

Spectroscopic Identification of Potassium Polysulfide Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to identify and characterize potassium polysulfide (K₂Sₓ) intermediates. Understanding the formation, conversion, and degradation of these species is critical for the advancement of various technologies, including potassium-sulfur (K-S) batteries and novel drug delivery systems. This document details the principles of UV-Vis, Raman, and X-ray Absorption Spectroscopy (XAS) for the qualitative and quantitative analysis of potassium polysulfides, provides detailed experimental protocols, and presents quantitative data in accessible formats.

Introduction to Potassium Polysulfides

Potassium polysulfides are a class of chemical compounds with the general formula K₂Sₓ, where 'x' can range from 2 to 8. These species are key intermediates in the electrochemical reactions of K-S batteries and are also being explored for their unique chemical properties in other fields. The complex equilibria between different polysulfide species, including disproportionation and comproportionation reactions, necessitate advanced analytical techniques for their precise identification and quantification. Spectroscopic methods offer powerful, non-destructive tools for probing these dynamic systems, both in-situ and ex-situ.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring the concentration of dissolved polysulfide species in real-time. The different chain lengths of polysulfides exhibit distinct absorption characteristics in the UV-visible range, allowing for their differentiation.

Principles

Polysulfide anions (Sₓ²⁻) possess π → π* and n → σ* electronic transitions that give rise to characteristic absorption bands. Longer polysulfide chains tend to absorb at longer wavelengths. By monitoring the changes in the absorption spectra, the evolution of different polysulfide species during a chemical or electrochemical process can be tracked.

Quantitative Data

The following table summarizes the reported UV-Vis absorption maxima for various this compound species dissolved in 1,2-dimethoxyethane (B42094) (DME).

| This compound Species | Absorption Maxima (nm) |

| K₂S | - |

| K₂S₂ | Broad feature ~350-450 |

| K₂S₃ | ~380, ~450 |

| K₂S₅ | ~420, ~620 |

Note: The exact peak positions can be influenced by the solvent and the presence of other species in the electrolyte.

Experimental Protocol: Operando UV-Vis Spectroscopy of a K-S Battery

This protocol describes the setup for monitoring polysulfide formation in a K-S battery during operation.

Materials:

-

Optically transparent electrochemical cell (e.g., a modified coin cell with a quartz or sapphire window).

-

Potassium metal anode.

-

Sulfur-carbon composite cathode.

-

Separator (e.g., glass fiber).

-

Electrolyte: 0.5 M Potassium bis(trifluoromethanesulfonyl)imide (KTFSI) in tetraethylene glycol dimethyl ether (TEGDME).

-

UV-Vis spectrometer with a fiber optic probe.

Procedure:

-

Assemble the K-S cell in an argon-filled glovebox. The cell should be constructed to allow the light path of the spectrometer to pass through the separator.

-

Position the fiber optic probe to collect transmitted or reflected light from the separator.

-

Record an initial UV-Vis spectrum of the cell before cycling.

-

Begin the charge/discharge cycling of the battery using a potentiostat/galvanostat.

-

Simultaneously record UV-Vis spectra at regular intervals throughout the cycling process.

-

Correlate the changes in the spectra with the electrochemical data (voltage vs. time/capacity) to identify the formation and consumption of different polysulfide species.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the vibrational modes of molecules, providing a structural fingerprint of different polysulfide species. It can be used to analyze both solid and liquid samples, making it suitable for ex-situ and in-situ studies.

Principles

Raman spectroscopy probes the inelastic scattering of monochromatic light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules. The S-S bonds in polysulfide chains have characteristic stretching and bending modes that are Raman active, allowing for the differentiation of species with different chain lengths.

Quantitative Data

The following table presents the characteristic Raman peaks for solid potassium polysulfides and some species in solution.

| This compound Species | State | Raman Peak Positions (cm⁻¹) |

| K₂S₃ | Solid | 235, 430, 465 |

| K₂S₄ | Solid | 185, 215, 410, 445, 480 |

| K₂S₅ | Solid | 210, 260, 400, 450, 485 |

| K₂S₅ | Solution | 435 |

| K₂S₆ | Solid | 195, 220, 265, 415, 455, 490 |

| K₂S₆ | Solution | Peaks corresponding to K₂S₅ and K₂S₆ have been observed.[1] |

Note: Peak positions and relative intensities can vary with the physical state (solid vs. solution), solvent, and concentration.

Experimental Protocol: In-situ Raman Spectroscopy of this compound Solutions

This protocol outlines a method for the in-situ analysis of this compound solutions.

Materials:

-

Raman spectrometer with a confocal microscope and a long working distance objective.

-

A sealed, optically transparent cuvette or a specialized spectro-electrochemical cell.

-

This compound solutions of known composition in an appropriate solvent (e.g., DME or TEGDME).

-

Argon or nitrogen gas for inert atmosphere.

Procedure:

-

Prepare a series of this compound standard solutions (e.g., K₂S₄, K₂S₆) in the desired solvent inside a glovebox.

-

Transfer the solution to the sealed cuvette or spectro-electrochemical cell.

-

Mount the cell on the Raman microscope stage.

-

Acquire Raman spectra from the bulk of the solution, ensuring the laser is focused away from any solid precipitates.

-

For electrochemical studies, connect the cell to a potentiostat and acquire spectra at different applied potentials or during charge/discharge cycles.

-

Analyze the resulting spectra by comparing peak positions and intensities to known standards to identify the polysulfide species present.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the local electronic and geometric structure of the absorbing atom. For polysulfides, Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) is particularly informative.

Principles

In S K-edge XANES, a core-level electron of a sulfur atom is excited to unoccupied states by absorbing an X-ray photon. The energy and intensity of these transitions are sensitive to the oxidation state and coordination environment of the sulfur atom. In a polysulfide chain, terminal sulfur atoms have a different chemical environment and a slightly more negative partial charge than the central sulfur atoms, leading to distinct features in the XANES spectrum.

Expected Spectral Features

-

Edge Position: The energy of the absorption edge generally shifts to higher energies with an increasing average oxidation state of sulfur.

-

Pre-edge Features: Terminal sulfur atoms in polysulfide chains often give rise to a pre-edge peak at a lower energy than the main absorption edge. The intensity ratio of the pre-edge to the main-edge peak can be correlated with the average chain length.

-

White Line: The main absorption edge, or "white line," corresponds to transitions to unoccupied p-states. Its shape and intensity are sensitive to the local coordination and bonding.

Experimental Protocol: Operando XAS of a K-S Battery

This protocol describes a general approach for conducting operando XAS measurements on a K-S battery, typically requiring a synchrotron light source.

Materials:

-

A specially designed in-situ electrochemical cell with an X-ray transparent window (e.g., Kapton or beryllium).

-

Thin electrodes to allow for sufficient X-ray transmission or fluorescence signal.

-

Potassium metal anode, sulfur-carbon cathode, separator, and electrolyte as in other battery setups.

-

Synchrotron beamline equipped for tender X-ray spectroscopy.

Procedure:

-

Assemble the operando cell in an inert atmosphere.

-

Mount the cell in the beamline's experimental hutch, aligning the area of interest (e.g., the cathode) with the X-ray beam.

-

Connect the cell to a potentiostat for electrochemical control.

-

Record an initial S K-edge XANES spectrum of the pristine cathode.

-

Begin electrochemical cycling and collect XANES spectra continuously or at specific states of charge/discharge.

-

Analyze the evolution of the spectral features (edge shifts, pre-edge intensity) to track the changes in sulfur speciation. Linear combination fitting using reference spectra of known sulfur compounds (S₈, K₂S, and synthesized K₂Sₓ) can be used for quantitative analysis.

Reaction Pathways and Equilibria

The speciation of potassium polysulfides in an electrolyte is governed by a complex network of electrochemical and chemical reactions. The following diagrams illustrate these relationships.

The above diagram illustrates the stepwise reduction of elemental sulfur (S₈) to lower-order polysulfides at the cathode. Higher-order polysulfides (e.g., K₂S₈, K₂S₆, K₂S₄) are generally soluble in common ether-based electrolytes, while lower-order species like K₂S₃ and K₂S are insoluble.

This diagram illustrates the detrimental "shuttle effect," where soluble high-order polysulfides diffuse from the cathode to the anode, where they are reduced to insoluble lower-order species. This process leads to the loss of active material and capacity fading in K-S batteries.

Conclusion

The spectroscopic techniques of UV-Vis, Raman, and X-ray Absorption Spectroscopy are indispensable tools for the detailed characterization of this compound intermediates. Each method provides unique and complementary information regarding the electronic structure, vibrational properties, and local coordination environment of these complex species. By employing the experimental protocols and data presented in this guide, researchers can gain deeper insights into the fundamental chemistry of potassium polysulfides, paving the way for the rational design of improved energy storage systems and other emerging technologies.

References

An In-depth Technical Guide on the Thermochemical Properties of Solid-Phase Potassium Polysulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of solid-phase potassium polysulfides (K₂Sₓ). Due to a scarcity of experimental data for higher-order potassium polysulfides (x > 1), this guide combines established experimental data for potassium sulfide (B99878) (K₂S) with theoretical and analogous data for other polysulfides to present a complete picture. Detailed experimental protocols for the synthesis and calorimetric determination of these properties are also provided to facilitate further research in this area.

Thermochemical Data of Solid-Phase Potassium Polysulfides

The following table summarizes the key thermochemical properties of solid-phase potassium polysulfides at standard conditions (298.15 K and 1 bar). It is important to note that while experimental data for K₂S is well-documented, the data for K₂S₂, K₂S₃, K₂S₄, K₂S₅, and K₂S₆ are based on theoretical calculations and analogous compounds due to the limited availability of direct experimental measurements.

| Compound | Formula | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Data Source |

| Potassium Sulfide | K₂S | -406.2 | -392.4 | 105.0 | Experimental[1] |

| Potassium Disulfide | K₂S₂ | -412 (Na₂S₂) | - | - | Analogous (Na₂S₂)[2] |

| Potassium Trisulfide | K₂S₃ | - | - | - | Data Not Available |

| Potassium Tetrasulfide | K₂S₄ | -412 (Na₂S₄) | - | - | Analogous (Na₂S₄)[2] |

| Potassium Pentasulfide | K₂S₅ | - | - | - | Data Not Available |

| Potassium Hexasulfide | K₂S₆ | - | - | - | Data Not Available |

Note: The values for K₂S₂ and K₂S₄ are taken from their sodium polysulfide counterparts and should be considered as estimates. Further experimental verification is required.

Experimental Protocols

The following sections detail the methodologies for the synthesis of solid-phase potassium polysulfides and the subsequent determination of their thermochemical properties.

Synthesis of Solid-Phase Potassium Polysulfides

The synthesis of pure, anhydrous potassium polysulfides requires careful control of reaction conditions to prevent the formation of mixtures and unwanted byproducts. The following is a generalized protocol that can be adapted for the synthesis of specific potassium polysulfides.

Materials:

-

High-purity potassium metal

-

Elemental sulfur (sublimed, >99.9%)

-

Anhydrous liquid ammonia (B1221849)

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line and associated glassware

-

Glovebox

Procedure:

-

Preparation of Potassium Sulfide (K₂S):

-

Under an inert atmosphere in a glovebox, a stoichiometric amount of potassium metal is slowly added to a reaction vessel containing anhydrous liquid ammonia at its boiling point (-33 °C).

-

A stoichiometric amount of elemental sulfur is then gradually added to the potassium-ammonia solution with constant stirring. The reaction is highly exothermic and should be performed with caution.

-

The reaction mixture is stirred until the blue color of the solvated electrons disappears, indicating the complete reaction of potassium.

-

The liquid ammonia is then slowly evaporated to yield solid K₂S. The resulting solid should be handled under an inert atmosphere at all times.

-

-

Preparation of Higher Polysulfides (K₂Sₓ, x > 1):

-

A known amount of finely ground K₂S is placed in a reaction vessel inside a glovebox.

-

A stoichiometric amount of elemental sulfur, corresponding to the desired polysulfide (e.g., for K₂S₄, a K₂S:S molar ratio of 1:3), is added to the K₂S.

-

The mixture is thoroughly ground together to ensure homogeneity.

-

The reaction vessel is sealed and heated to a temperature above the melting point of sulfur but below the decomposition temperature of the target polysulfide. The reaction temperature and duration will vary depending on the desired polysulfide.

-

The reaction mixture is then slowly cooled to room temperature. The resulting solid is the desired potassium polysulfide.

-

Characterization: The purity and stoichiometry of the synthesized potassium polysulfides should be confirmed using techniques such as X-ray diffraction (XRD) and elemental analysis.

Determination of Thermochemical Properties

2.2.1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation can be determined using solution calorimetry, which involves measuring the heat of reaction of the synthesized this compound with a suitable solvent.

Apparatus:

-

Isoperibol solution calorimeter

-

Constant temperature bath

-

Calibrated thermistor or thermometer

-

Stirrer

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in deionized water.

-

Sample Preparation: A precisely weighed sample of the synthesized this compound is sealed in a glass ampoule under an inert atmosphere.

-

Calorimetric Measurement:

-

A known volume of a suitable solvent (e.g., a slightly acidic aqueous solution to ensure complete reaction) is placed in the calorimeter, and thermal equilibrium is established.

-

The sealed ampoule containing the this compound is submerged in the solvent and then broken to initiate the reaction.

-

The temperature change of the solution is monitored over time until the reaction is complete and a stable final temperature is reached.

-

-

Calculation: The enthalpy of the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The standard enthalpy of formation of the this compound can then be determined using Hess's Law, by combining the measured enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products.

2.2.2. Heat Capacity (Cₚ) and Standard Entropy (S°)

Heat capacity can be measured as a function of temperature using adiabatic or differential scanning calorimetry (DSC). The standard entropy is then calculated from the heat capacity data.

Apparatus:

-

Adiabatic calorimeter or Differential Scanning Calorimeter (DSC)

-

Cryostat for low-temperature measurements

Procedure:

-

A precisely weighed sample of the synthesized this compound is sealed in a sample container suitable for the calorimeter.

-

The heat capacity of the sample is measured over a wide temperature range, typically from near absolute zero to above room temperature.

-

The standard molar entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data (Cₚ/T) from 0 K to 298.15 K, according to the third law of thermodynamics.

2.2.3. Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

Where T is the standard temperature (298.15 K) and ΔS° is the change in standard entropy for the formation of the compound from its elements in their standard states.

Interconversion of Solid-Phase Potassium Polysulfides

The various solid-phase potassium polysulfides are interconvertible through the addition or removal of sulfur, typically at elevated temperatures. The following diagram illustrates these relationships.

This diagram shows the sequential addition of sulfur to form higher-order polysulfides and the corresponding removal of sulfur to form lower-order polysulfides. These transformations are fundamental to understanding the phase behavior of the potassium-sulfur system.

References

Exploration of Novel Potassium Polysulfide-Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium polysulfides (K₂Sₓ), a class of inorganic compounds with chains of sulfur atoms, are emerging as materials with significant potential across diverse scientific and technological fields. Their unique chemical properties, including their role as high-capacity cathode materials in next-generation batteries and their potential as signaling molecules in biological systems, have garnered considerable interest. This technical guide provides an in-depth exploration of novel potassium polysulfide-based materials, focusing on their synthesis, characterization, and applications, with a particular emphasis on their relevance to researchers in materials science and drug development.

Synthesis of this compound-Based Materials

The synthesis of potassium polysulfides allows for the formation of various chain lengths (x in K₂Sₓ), each with distinct properties. The most common methods involve the direct reaction of potassium sulfide (B99878) or potassium hydrosulfide (B80085) with elemental sulfur.

General Laboratory Preparation Methods:

-